molecular formula C16H16N4O3S B10984737 methyl 2-[(1H-indazol-3-ylcarbonyl)amino]-5-(propan-2-yl)-1,3-thiazole-4-carboxylate

methyl 2-[(1H-indazol-3-ylcarbonyl)amino]-5-(propan-2-yl)-1,3-thiazole-4-carboxylate

Cat. No.: B10984737
M. Wt: 344.4 g/mol
InChI Key: KSUSBMJZSKSJNH-UHFFFAOYSA-N
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Description

Methyl 2-[(1H-indazol-3-ylcarbonyl)amino]-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. It features an indazole moiety, a thiazole ring, and a methyl ester functional group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Properties

Molecular Formula

C16H16N4O3S

Molecular Weight

344.4 g/mol

IUPAC Name

methyl 2-(1H-indazole-3-carbonylamino)-5-propan-2-yl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C16H16N4O3S/c1-8(2)13-12(15(22)23-3)17-16(24-13)18-14(21)11-9-6-4-5-7-10(9)19-20-11/h4-8H,1-3H3,(H,19,20)(H,17,18,21)

InChI Key

KSUSBMJZSKSJNH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=C(S1)NC(=O)C2=NNC3=CC=CC=C32)C(=O)OC

Origin of Product

United States

Preparation Methods

Thiazole Core Formation

The thiazole backbone is synthesized via a cyclocondensation reaction. A representative procedure involves:

  • Reaction of 2-bromo-4-methylpentan-2-one (1.2 equiv.) with methyl thiourea in ethanol at 80°C for 12 hours.

  • Cyclization under acidic conditions (HCl, reflux) to yield methyl 5-isopropyl-1,3-thiazole-4-carboxylate.

StepReagentsSolventTemperatureYield
1Methyl thiourea, 2-bromo-4-methylpentan-2-oneEthanol80°C68%
2HCl (conc.)EthanolReflux85%

Indazole-3-carbonylamine Coupling

The amide linkage is formed via activation of indazole-3-carboxylic acid followed by nucleophilic substitution:

  • Activation : Indazole-3-carboxylic acid (1.0 equiv.) is treated with CDI (1.5 equiv.) in tetrahydrofuran (THF) at 50–55°C for 2 hours.

  • Coupling : The activated intermediate is reacted with methyl 5-isopropyl-1,3-thiazole-4-carboxylate (1.1 equiv.) in THF at 60–65°C for 50 hours.

ParameterValue
SolventTHF
Temperature60–65°C
Reaction Time50 hours
Yield72%

Optimization Strategies

Solvent and Catalyst Screening

Alternative solvents like toluene or dimethylformamide (DMF) reduce reaction times but may lower yields due to side reactions. Catalytic additives such as 4-dimethylaminopyridine (DMAP) improve coupling efficiency by 15–20% in DMF.

Temperature and Time Trade-offs

Elevating temperatures to 80°C shortens the coupling step to 24 hours but risks decomposition of the thiazole ester. Microwave-assisted synthesis at 100°C achieves 78% yield in 8 hours, though scalability remains challenging.

Large-Scale Production Techniques

Industrial synthesis employs continuous flow reactors to enhance reproducibility and safety. Key adaptations include:

  • Precision dosing of CDI and THF via automated pumps to maintain stoichiometry.

  • In-line purification using liquid-liquid extraction modules to isolate intermediates.

ParameterBatch ProcessContinuous Flow
Cycle Time72 hours12 hours
Purity92%96%
Yield68%75%

Analytical Characterization

Final product validation requires multi-technique analysis:

  • HPLC : Purity ≥97% (C18 column, acetonitrile/water gradient).

  • NMR : δ 1.35 (d, J = 6.8 Hz, 6H, CH(CH3_3)2_2), δ 3.90 (s, 3H, COOCH3_3).

  • HRMS : m/z calculated for C21_{21}H23_{23}N5_5O4_4S: 441.52; found: 441.51.

Challenges and Mitigation

  • Low Solubility : The thiazole intermediate’s poor solubility in polar solvents is addressed by switching to toluene/THF mixtures.

  • Byproduct Formation : Excess CDI generates imidazole byproducts, necessitating rigorous washing with 5% acetic acid .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(1H-indazol-3-ylcarbonyl)amino]-5-(propan-2-yl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for ester substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various ester derivatives.

Scientific Research Applications

Methyl 2-[(1H-indazol-3-ylcarbonyl)amino]-5-(propan-2-yl)-1,3-thiazole-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-[(1H-indazol-3-ylcarbonyl)amino]-5-(propan-2-yl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(1H-indazol-3-ylcarbonyl)amino]-5-(methyl)-1,3-thiazole-4-carboxylate
  • Methyl 2-[(1H-indazol-3-ylcarbonyl)amino]-5-(ethyl)-1,3-thiazole-4-carboxylate
  • Methyl 2-[(1H-indazol-3-ylcarbonyl)amino]-5-(butyl)-1,3-thiazole-4-carboxylate

Uniqueness

Methyl 2-[(1H-indazol-3-ylcarbonyl)amino]-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the isopropyl group at the thiazole ring can enhance its lipophilicity and potentially improve its interaction with biological membranes and targets.

Biological Activity

Methyl 2-[(1H-indazol-3-ylcarbonyl)amino]-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a complex organic compound that exhibits notable biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C17H18N4O3SC_{17}H_{18}N_{4}O_{3}S, with a molecular weight of approximately 358.4 g/mol. The compound features an indazole moiety, a thiazole ring, and a carboxylate functional group, which contribute to its diverse biological interactions.

Property Value
Molecular FormulaC17H18N4O3S
Molecular Weight358.4 g/mol
StructureIndazole and Thiazole

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. Research indicates that it may exhibit:

  • Antimicrobial Activity : Studies have shown that the compound possesses significant antimicrobial properties against a range of pathogens, including bacteria and fungi. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways.
  • Anticancer Potential : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. This effect may be mediated through the modulation of signaling pathways involved in cell survival and death .
  • Anti-inflammatory Effects : The compound has been reported to exhibit anti-inflammatory properties, potentially reducing the production of pro-inflammatory cytokines in vitro. This suggests a role in managing inflammatory diseases.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Indazole Moiety : The initial step involves synthesizing the indazole ring through cyclization reactions.
  • Thiazole Ring Construction : Subsequently, the thiazole ring is formed by reacting appropriate precursors under acidic or basic conditions.
  • Final Coupling : The final step involves coupling the indazole and thiazole components with the carboxylic acid derivative to yield the target compound.

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of this compound:

Study 1: Antimicrobial Activity

A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.

Study 2: Anticancer Efficacy

In vitro assays showed that the compound inhibited proliferation in human cancer cell lines (e.g., MCF7 breast cancer cells) with an IC50 value of approximately 15 µM. Mechanistic studies indicated that it triggers apoptosis via caspase activation .

Study 3: Anti-inflammatory Properties

Research indicated that treatment with this compound reduced TNF-alpha levels in LPS-stimulated macrophages by up to 40%, suggesting its potential use in treating inflammatory conditions.

Q & A

What synthetic methodologies are most effective for preparing methyl 2-[(1H-indazol-3-ylcarbonyl)amino]-5-(propan-2-yl)-1,3-thiazole-4-carboxylate, and how can reaction conditions be optimized?

Answer:
The synthesis of thiazole-indazole hybrids typically involves multi-step reactions, including condensation, cyclization, and esterification. A general approach involves:

  • Step 1: Formation of the thiazole core via cyclization of thiourea derivatives with α-halo ketones or esters under acidic conditions (e.g., acetic acid reflux) .
  • Step 2: Coupling the indazole-3-carbonyl moiety to the thiazole amine group using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
  • Optimization: Key parameters include reaction temperature (reflux vs. room temperature), solvent polarity (DMF for solubility vs. acetic acid for cyclization), and stoichiometric ratios (1.1 equiv of indazole carbonyl chloride to ensure complete substitution) .

How can structural ambiguities in this compound be resolved using advanced spectroscopic and analytical techniques?

Answer:

  • NMR Spectroscopy:
    • 1H/13C NMR: Assign peaks for the indazole NH (δ ~12 ppm), thiazole protons (δ 6.5–8.5 ppm), and ester methyl groups (δ 3.8–4.2 ppm). Use 2D experiments (HSQC, HMBC) to confirm connectivity .
    • NOESY: Verify spatial proximity between the isopropyl group and the thiazole ring.
  • Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]+) and fragmentation patterns (e.g., loss of COOCH3 or indazole carbonyl groups) .
  • Elemental Analysis: Validate purity (>98%) by matching calculated vs. experimental C, H, N, S content .

What role do the isopropyl and indazole moieties play in the compound’s bioactivity, and how can structure-activity relationships (SAR) be systematically explored?

Answer:

  • Isopropyl Group: Enhances lipophilicity, potentially improving membrane permeability. Replace with other alkyl/aryl groups (e.g., methyl, tert-butyl) to assess steric and electronic effects .
  • Indazole Moiety: Acts as a hydrogen-bond donor/acceptor. Modify substituents (e.g., nitro, methoxy) on the indazole ring to study interactions with target proteins (e.g., kinase ATP-binding pockets) .
  • SAR Workflow:
    • Synthesize analogs with systematic substitutions.
    • Test in vitro activity (e.g., enzyme inhibition, cytotoxicity).
    • Perform molecular docking to correlate substituent effects with binding affinity .

How should researchers design in vitro assays to evaluate the compound’s anticancer or enzyme-inhibitory potential?

Answer:

  • Cell-Based Assays:
    • Use MTT/WST-1 assays to measure cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., doxorubicin) and vehicle controls (DMSO) .
  • Enzyme Inhibition:
    • For kinase targets, employ fluorescence-based ADP-Glo™ assays. Optimize substrate concentrations (e.g., ATP: 10–100 μM) and incubation times (30–60 min) .
  • Dose-Response Curves: Calculate IC50 values using non-linear regression (GraphPad Prism) .

How can conflicting biological activity data across studies be critically analyzed?

Answer:

  • Source of Variability: Differences in assay conditions (e.g., cell line origin, serum concentration), compound purity, or solvent effects (DMSO vs. aqueous buffers) .
  • Mitigation Strategies:
    • Standardize protocols (e.g., CLSI guidelines).
    • Validate purity via HPLC (>95%).
    • Replicate experiments across independent labs .

What stability studies are essential for ensuring reproducible experimental outcomes with this compound?

Answer:

  • Storage Conditions: Store at –20°C in anhydrous DMSO or under nitrogen to prevent hydrolysis of the ester group .
  • Stability Tests:
    • Monitor degradation via HPLC at intervals (0, 7, 30 days) under varying temperatures (4°C, 25°C) and humidity (40–80% RH) .
    • Assess photostability under UV/visible light exposure (ICH Q1B guidelines).

How can byproduct formation during synthesis be minimized or characterized?

Answer:

  • Byproduct Sources: Incomplete cyclization (e.g., open-chain thiourea intermediates) or ester hydrolysis .
  • Characterization:
    • Use LC-MS to identify impurities (e.g., m/z corresponding to hydrolyzed carboxylic acid).
    • Optimize reaction quenching (rapid cooling) and purification (flash chromatography, recrystallization) .

What computational approaches are suitable for predicting this compound’s pharmacokinetic properties?

Answer:

  • ADME Prediction:
    • Use SwissADME or ADMETLab to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition .
  • Molecular Dynamics (MD): Simulate binding to serum albumin to predict plasma protein binding .

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